Carbadox

Vue d'ensemble

Description

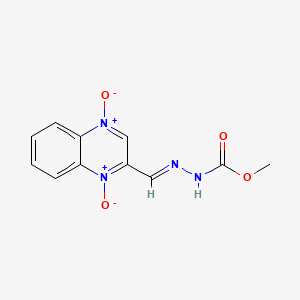

Carbadox est un médicament vétérinaire principalement utilisé pour combattre les infections chez les porcs. Il est particulièrement efficace contre la dysenterie porcine, l'entérite bactérienne porcine et d'autres infections gastro-intestinales causées par des bactéries telles que Salmonella enterica . This compound appartient à la famille des quinoxalines et est connu pour ses puissantes propriétés antimicrobiennes .

Applications De Recherche Scientifique

Carbadox has several scientific research applications:

Chemistry: Used as a model compound to study the reactivity of quinoxaline derivatives.

Biology: Investigated for its effects on bacterial DNA and its potential to induce mutations.

Medicine: Studied for its antimicrobial properties and potential use in treating bacterial infections.

Industry: Used as a feed additive to promote growth and prevent infections in livestock

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Carbadox est synthétisé par un processus en plusieurs étapes impliquant la réaction de dérivés de la quinoxaline. Les étapes clés comprennent la formation de l'acide quinoxaline-2-carboxylique, qui est ensuite converti en sa forme d'ester méthylique.

Méthodes de production industrielle

En milieu industriel, le this compound est produit en faisant réagir l'acide quinoxaline-2-carboxylique avec du méthanol en présence d'un catalyseur pour former l'ester méthylique. Cet intermédiaire est ensuite traité avec de l'hydrazine pour obtenir du this compound. Les conditions de réaction impliquent généralement des températures et des pressions contrôlées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Carbadox subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des dérivés de quinoxaline-2,3-dioxide.

Réduction : Il peut être réduit pour former des dérivés de quinoxaline avec des états d'oxydation plus faibles.

Substitution : This compound peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle quinoxaline.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Les nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de quinoxaline, qui peuvent avoir des propriétés antimicrobiennes et des applications différentes .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des dérivés de la quinoxaline.

Biologie : Enquêté sur ses effets sur l'ADN bactérien et sa capacité à induire des mutations.

Médecine : Étudié pour ses propriétés antimicrobiennes et son utilisation potentielle dans le traitement des infections bactériennes.

Industrie : Utilisé comme additif alimentaire pour favoriser la croissance et prévenir les infections chez le bétail

Mécanisme d'action

This compound exerce ses effets en inhibant la synthèse de l'ADN dans les bactéries. Il s'intercale dans l'ADN bactérien, provoquant des ruptures et des mutations qui conduisent finalement à la mort cellulaire. Les principales cibles moléculaires sont l'ADN bactérien et les enzymes associées impliquées dans la réplication de l'ADN .

Mécanisme D'action

Carbadox exerts its effects by inhibiting DNA synthesis in bacteria. It intercalates into the bacterial DNA, causing breaks and mutations that ultimately lead to cell death. The primary molecular targets are the bacterial DNA and associated enzymes involved in DNA replication .

Comparaison Avec Des Composés Similaires

Carbadox est unique parmi les dérivés de la quinoxaline en raison de ses puissantes propriétés antimicrobiennes et de son utilisation spécifique en médecine vétérinaire. Des composés similaires comprennent :

Olaquindox : Un autre dérivé de la quinoxaline utilisé comme promoteur de croissance chez le bétail.

Échinomycine : Un antibiotique quinoxaline avec des propriétés d'intercalation de l'ADN similaires.

Lévomycine : Connu pour son activité antimicrobienne contre un large spectre de bactéries.

This compound se distingue par son application spécifique chez les porcs et son statut réglementaire, qui varie d'un pays à l'autre en raison de préoccupations concernant ses effets cancérigènes potentiels .

Activité Biologique

Carbadox is a synthetic antibiotic and growth promoter primarily used in swine production. Its biological activity encompasses a range of effects on microbial populations, metabolic pathways, and physiological responses in pigs. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound (chemical formula: CHNO) is known for its antibacterial properties and its role in promoting growth in livestock. It is typically administered through feed at concentrations around 50 ppm. The compound acts by inhibiting bacterial protein synthesis, thereby affecting gut microbiota composition and enhancing nutrient absorption.

Metabolism and Pharmacokinetics

Research has demonstrated that this compound undergoes rapid metabolism in swine. A study involving seven-week-old pigs showed that after administration of this compound, peak plasma radioactivity occurred approximately three hours post-dose. Key metabolites identified included:

- This compound : 13%

- Desoxythis compound : 9-19%

- Carbadoxaldehyde : 13%

- Quinoxaline-2-carboxylic acid (QCA) : 19%

Approximately two-thirds of the administered dose was eliminated via urine within 48-72 hours, with residual radioactivity detected in liver tissues even after 14 days post-treatment .

Effects on Gut Microbiota

This compound significantly alters the gut microbiota of swine. A study reported that within four days of administration, there were notable changes in bacterial community structure. Specifically, treated pigs exhibited a marked increase in Prevotella populations, while non-medicated pigs showed a rise in Escherichia coli upon dietary change after this compound withdrawal. This suggests that this compound may help maintain gut health by preventing pathogenic bacterial overgrowth during treatment .

Table 1: Changes in Gut Microbiota Composition

| Time Point | Treatment Group | Prevotella Abundance | E. coli Abundance |

|---|---|---|---|

| Pre-treatment | Non-medicated | Baseline | Baseline |

| Day 4 | This compound-treated | Increased | Decreased |

| Day 14 | Non-medicated | Decreased | Increased |

Physiological Effects

The physiological effects of this compound include alterations in hormonal levels and enzyme activity. For instance, studies indicated that this compound administration resulted in altered plasma aldosterone levels, particularly at higher dosages (100-200 ppm), which were significantly lower than control groups during the initial weeks of treatment . Additionally, it was found to activate the renin-angiotensin system, possibly due to suppression of mineralocorticoid secretion.

Case Study: Adrenal Lesions

A study investigating adrenal lesions in swine found that pigs receiving higher doses of this compound (100-200 ppm) exhibited persistent adrenal lesions even weeks after treatment cessation. Histological evaluations revealed that recovery from these lesions was incomplete at higher dosages .

Safety and Regulatory Considerations

Despite its efficacy as a growth promoter and antimicrobial agent, concerns regarding the safety of this compound have led to regulatory scrutiny. Notably, desoxythis compound has been associated with carcinogenic effects in rodent studies; however, QCA has shown no tumorigenic potential at tested doses . The FDA has established withdrawal periods to minimize residue levels in edible tissues before slaughter.

Propriétés

IUPAC Name |

methyl N-[(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4/c1-19-11(16)13-12-6-8-7-14(17)9-4-2-3-5-10(9)15(8)18/h2-7H,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGGLBAWFMIPPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | CARBADOX | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1510 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043913 | |

| Record name | Carbadox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; Practically insoluble in water; [Merck Index], YELLOW CRYSTALS. | |

| Record name | Carbadox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4203 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CARBADOX | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1510 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 58 mg/L at 22 °C, Solubility in water: none | |

| Details | Stock TJ et al; Environ Sci Technol 39: 135-42 (2005) | |

| Record name | CARBADOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Stock TJ et al; Environ Sci Technol 39: 135-42 (2005) | |

| Record name | CARBADOX | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1510 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: | |

| Record name | CARBADOX | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1510 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Minute yellow crystals | |

CAS No. |

6804-07-5 | |

| Record name | Carbadox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6804-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbadox [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006804075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbadox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbadox | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBADOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2X04R2E2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBADOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBADOX | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1510 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

239.5-240 °C, 239.5 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 310 | |

| Record name | CARBADOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 310 | |

| Record name | CARBADOX | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1510 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.